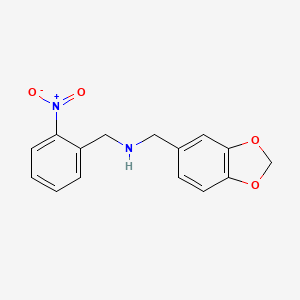

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes. For instance, the synthesis of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines as potential pro-apoptotic Bcl-2-inhibitory anticancer agents demonstrates complex synthetic routes involving cyclization reactions, S-benzylation, and the exploration of various substituents to achieve desired properties (Hamdy et al., 2013). Similarly, the synthesis of non-symmetrical 3,5-diamidobenzyl amines, ethers, and sulfides from 3,5-dinitrobenzoic acid highlights methods for functionalizing the benzylic position, showcasing the versatility of synthetic approaches (Barker et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed spectroscopic and crystallographic studies. For example, the structural analysis of [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine compounds via ab initio calculations and X-ray diffraction analyses reveals insights into stable conformers and tautomers, as well as hydrogen bonding and coordination compounds (Téllez et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds are often investigated through their potential applications. For instance, the photocatalytic cascade reaction between nitrobenzene and benzyl alcohol over nanostructured Bi2MoO6 and Pd NPs decorated Bi2MoO6 for the synthesis of secondary amine showcases the compounds' reactivity under light irradiation (Srivastava et al., 2021).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a crucial role in determining the applicability of these compounds. While specific data on "(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine" may not be available, analogous compounds' studies offer a foundation for understanding these aspects.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group modifications, are central to their application in areas like drug development and material science. The synthesis and characterization of asymmetric o- and m-nitrobenzoic acids with a 1,3-benzodioxole skeleton provide valuable information on the chemical behavior of structurally related compounds (Suzuki et al., 2004).

Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups in Synthetic Chemistry

A review by Amit, Zehavi, and Patchornik (1974) discusses the application of photosensitive protecting groups in synthetic chemistry, highlighting the potential of groups like 2-nitrobenzyl and others. Although in a developmental stage, their usage in synthetic chemistry shows promise for the future, indicating the significance of (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine in this domain (Amit, Zehavi, & Patchornik, 1974).

Reductive Amination Employing Hydrogen

Irrgang and Kempe (2020) provide an in-depth review of reductive amination processes, highlighting the importance of primary, secondary, and tertiary alkyl amines in the production of fine and bulk chemicals, as well as in many pharmaceuticals and agrochemicals. This suggests potential applications of (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine in the synthesis and development of various chemicals and pharmaceuticals (Irrgang & Kempe, 2020).

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14/h1-7,16H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLXYZNLLHQCTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354767 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine | |

CAS RN |

416888-55-6 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)